Regioisomer-Dependent Anti-Proliferative Activity: 2-Methyl vs. 3-Methyl vs. 2,5-Dimethyl JS-K Analogues in HL-60 Leukemia Cells
The O²-(2,4-dinitrophenyl) diazeniumdiolate derivative synthesized from the target compound (the 2-methyl regioisomer, designated compound 3b) exhibited an IC₅₀ of 1.8 µM against the human HL-60 leukemia cell line. In head-to-head comparison, the analogue synthesized from the 3-methylpiperazine carboxylate building block (compound 3c, 3-methyl regioisomer) was significantly less active, with an IC₅₀ of 4.7 µM. The 2,5-dimethyl analogue (compound 3d) showed intermediate activity at IC₅₀ = 3.8 µM. The parent JS-K compound (unsubstituted piperazine carboxylate-derived) served as the benchmark with IC₅₀ = 0.2–0.5 µM [1].
| Evidence Dimension | Anti-proliferative activity against HL-60 leukemia cells (IC₅₀, µM) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 µM (compound 3b, derived from ethyl 2-methyl-1-piperazinecarboxylate) |
| Comparator Or Baseline | IC₅₀ = 4.7 µM (compound 3c, 3-methyl regioisomer); IC₅₀ = 3.8 µM (compound 3d, 2,5-dimethyl regioisomer); IC₅₀ = 0.2–0.5 µM (JS-K, unsubstituted parent) |
| Quantified Difference | 2-methyl analogue is 2.6-fold more potent than 3-methyl analogue (1.8 vs 4.7 µM); 2.1-fold more potent than 2,5-dimethyl analogue (1.8 vs 3.8 µM) |
| Conditions | HL-60 human leukemia cell line; cell viability assay; compounds tested as O²-(2,4-dinitrophenyl) diazeniumdiolate derivatives |
Why This Matters
The 2-methyl substitution pattern delivers measurably superior anti-leukemic potency compared to the 3-methyl or 2,5-dimethyl regioisomers, meaning procurement of the correct building block directly determines the biological activity of the final prodrug candidate.
- [1] K. M. Miranda, M. G. Espey, D. Jourd'heuil, M. B. Grisham, J. M. Fukuto, M. Feelisch, D. A. Wink. Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs. Bioorganic & Medicinal Chemistry, 2008, 16(22), 9699-9712. DOI: 10.1016/j.bmc.2008.09.037. View Source
